6-Bromoquinazoline-4-carbaldehyde
Description
The quinazoline (B50416) moiety, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govmdpi.com Its unique arrangement of atoms imparts a range of chemical and physical properties that have been exploited in the development of a multitude of functional molecules.
The quinazoline scaffold is a versatile building block in synthetic organic chemistry, largely due to its amenability to a wide range of chemical transformations. The presence of two nitrogen atoms within the heterocyclic ring system provides sites for both nucleophilic and electrophilic attack, allowing for diverse functionalization. nih.gov The fused benzene ring can also be substituted, offering further opportunities for structural modification. This adaptability has made quinazolines a focal point for the development of novel synthetic methods and the construction of complex molecular architectures. chemicalbook.com
The significance of the quinazoline scaffold is underscored by its presence in numerous biologically active compounds. nih.gov Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govnih.gov This has spurred considerable interest in the synthesis of quinazoline-based compounds for drug discovery and development.
The synthesis of quinazoline derivatives has evolved significantly since its inception. Early methods often relied on classical condensation reactions, which, while effective, sometimes required harsh conditions and offered limited substrate scope. nih.gov Contemporary research has shifted towards the development of more efficient and sustainable synthetic strategies.
Modern approaches frequently employ transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions to construct the quinazoline core and introduce a variety of substituents with high precision and atom economy. nih.gov The use of microwave-assisted synthesis and green chemistry principles has also become more prevalent, aiming to reduce reaction times and minimize environmental impact. mdpi.com This evolution in synthetic methodology has greatly expanded the accessible chemical space of quinazoline derivatives, enabling the creation of more diverse and complex molecular libraries for biological screening. nih.gov
The introduction of halogen atoms, such as bromine, onto the quinazoline scaffold is a key strategy in modern synthetic and medicinal chemistry. researchgate.net Halogenated quinazolines serve as versatile intermediates, with the halogen atom acting as a handle for a variety of subsequent chemical transformations. For instance, the bromo substituent can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups at specific positions on the quinazoline ring system, facilitating the synthesis of complex target molecules. atlantis-press.comresearchgate.net
From a medicinal chemistry perspective, the presence of a halogen atom can significantly modulate the physicochemical properties and biological activity of a molecule. researchgate.net Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Specifically, the incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to be advantageous in the development of potent anticancer agents. researchgate.netnih.govnih.govresearchgate.net
The presence of a carbaldehyde (formyl) group at the 4-position of the quinazoline ring, as seen in 6-Bromoquinazoline-4-carbaldehyde, opens up a rich area of synthetic exploration. The aldehyde functionality is one of the most versatile functional groups in organic chemistry, capable of undergoing a wide array of chemical transformations.
The research scope for quinazoline-4-carbaldehyde (B1506186) derivatives is broad and includes their use as key intermediates in the synthesis of a diverse range of heterocyclic systems. The aldehyde group can readily participate in reactions such as:
Reductive amination to form various amine derivatives.
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
Condensation reactions with active methylene (B1212753) compounds to form chalcones and other α,β-unsaturated systems.
Oxidation to the corresponding carboxylic acid.
Reduction to the corresponding alcohol.
Formation of Schiff bases through reaction with primary amines, which can be further utilized in the synthesis of other heterocyclic rings. nih.gov
These transformations allow for the facile introduction of a wide variety of substituents and the construction of more complex molecular scaffolds based on the quinazoline core. In the context of this compound, the combination of the reactive aldehyde group and the synthetically versatile bromo substituent makes it a particularly valuable building block for the synthesis of novel compounds with potential biological activity. For instance, the aldehyde can be used to build a side chain, while the bromo group can be used to introduce another pharmacophoric element via cross-coupling, enabling a divergent synthetic approach to a library of new chemical entities.
The following table details the cytotoxic activity of a series of synthesized 6-bromoquinazoline (B49647) derivatives, highlighting the potential of this scaffold in the development of anticancer agents.
| Compound | Substitution | IC₅₀ (μM) against MCF-7 | IC₅₀ (μM) against SW480 |
| 5b | 3-fluoro | 0.53 | 1.95 |
| Cisplatin | - | - | - |
Data sourced from a study on the cytotoxic evaluation of 6-bromoquinazoline derivatives. nih.gov
Another study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives also demonstrated significant cytotoxic activity, further emphasizing the importance of the 6-bromoquinazoline core.
| Compound | Substitution at thiol group | IC₅₀ (μM) against MCF-7 | IC₅₀ (μM) against SW480 |
| 8a | Aliphatic linker | 15.85 | 17.85 |
| Erlotinib | - | 9.9 | - |
Data from the synthesis and cytotoxic evaluation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.gov
Structure
3D Structure
Properties
CAS No. |
1260765-19-2 |
|---|---|
Molecular Formula |
C9H5BrN2O |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
6-bromoquinazoline-4-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-8-7(3-6)9(4-13)12-5-11-8/h1-5H |
InChI Key |
ZICJPTQKWOBGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C=O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 6 Bromoquinazoline 4 Carbaldehyde
Proposed Reaction Mechanisms for Functionalization at C-4 and C-6 Positions
The reactivity of 6-bromoquinazoline-4-carbaldehyde is dominated by the electrophilic nature of the aldehyde at the C-4 position and the potential for nucleophilic aromatic substitution or cross-coupling reactions at the C-6 position.
The aldehyde group at C-4 is a primary site for nucleophilic attack. Reactions often proceed through the formation of a tetrahedral intermediate upon addition of a nucleophile. For instance, in reactions with amines, this initial adduct can then eliminate a molecule of water to form an imine or a Schiff base. This process is often catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Functionalization at the C-6 position, which bears a bromine atom, typically involves transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki coupling) or carbopalladation/beta-hydride elimination (in Heck coupling), and finally, reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product.
Role of Intermediates in Reaction Pathways
Reaction intermediates are transient molecular entities that are formed from the starting materials and subsequently react to form the final products. nih.gov Their identification and characterization are fundamental to elucidating reaction mechanisms. nih.gov However, these intermediates are often highly reactive, short-lived, and present in very low concentrations, making their study a significant challenge. nih.gov
In the context of multicomponent reactions involving aldehyde derivatives, the formation and subsequent reaction of key intermediates are critical. For example, in a four-component reaction, an intermediate can be formed through the condensation of an aniline (B41778) with an aldehyde. nih.gov This iminium intermediate can then react with another species, such as an enamine, to form a more complex intermediate. nih.gov The success of such reactions often depends on the comparable energy barriers for the formation of different reactive intermediates, allowing for their cross-interception. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), have become invaluable tools for exploring the energetics of these reaction pathways and understanding the stability of various intermediates. nih.gov For instance, DFT calculations can help to determine the energy barriers for the formation of key intermediates, providing insight into why a particular reaction proceeds smoothly. nih.gov
Influence of Substituents on Reaction Selectivity and Yield
The nature and position of substituents on the quinazoline (B50416) ring can significantly influence the selectivity and yield of reactions involving this compound.
Electronic Effects: Electron-donating groups (EDGs) on the quinazoline ring can increase the electron density of the aromatic system, potentially affecting the reactivity of both the C-4 aldehyde and the C-6 bromo position. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. For instance, an EWG at a position other than C-6 could make the C-Br bond more susceptible to oxidative addition in palladium-catalyzed coupling reactions.
Steric Effects: The steric hindrance caused by bulky substituents near the reactive centers can impede the approach of reagents, thereby lowering reaction rates and yields. For example, a bulky substituent at the C-5 or C-7 position could hinder the access of a nucleophile to the C-4 aldehyde or a palladium catalyst to the C-6 bromo group.
The table below summarizes the expected influence of different types of substituents on the reactivity of this compound.
| Substituent Type | Position | Expected Effect on C-4 Aldehyde Reactivity | Expected Effect on C-6 Cross-Coupling |
| Electron-Donating Group (e.g., -OCH3, -CH3) | C-5, C-7, C-8 | May slightly decrease electrophilicity | May slightly hinder oxidative addition |
| Electron-Withdrawing Group (e.g., -NO2, -CN) | C-5, C-7, C-8 | May slightly increase electrophilicity | May facilitate oxidative addition |
| Bulky Group (e.g., -tBu) | C-5, C-7 | May sterically hinder nucleophilic attack | May sterically hinder catalyst approach |
Stereochemical Considerations in Synthesis
When reactions involving this compound generate new stereocenters, the control of stereochemistry becomes a critical aspect of the synthesis. This is particularly relevant in the synthesis of chiral drugs, where only one enantiomer may exhibit the desired therapeutic effect.
Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. In multicomponent reactions, chiral catalysts, such as chiral phosphoric acids (CPAs), have been shown to be effective in controlling the stereochemical outcome. nih.gov The catalyst can create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other.
For example, in a reaction where a new stereocenter is formed adjacent to the C-4 position, a chiral catalyst can selectively guide the approach of the nucleophile to one face of the aldehyde or the derived imine. DFT calculations can also be employed to understand the origin of stereoselectivity by modeling the transition states leading to the different stereoisomers. nih.gov
Computational and Theoretical Studies on 6 Bromoquinazoline 4 Carbaldehyde and Analogues
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgresearchgate.net It is widely employed to predict various molecular properties, including geometries, reaction energies, and spectroscopic parameters. acs.org For quinazoline (B50416) derivatives, DFT calculations provide a robust framework for understanding their inherent chemical nature. researchgate.netnih.gov
Electronic Structure Analysis: HOMO-LUMO Gaps, Ionization Potential, Electron Affinity
The electronic properties of a molecule are pivotal in determining its chemical behavior. Key parameters derived from electronic structure analysis include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's electron-accepting capability. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. schrodinger.comnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is needed to promote an electron from the HOMO to the LUMO. nih.gov For instance, in a study of quinazolinone derivatives, the HOMO-LUMO gap was a key parameter in assessing their reactivity. researchgate.net
Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it is related to the energy of the HOMO. Electron Affinity (EA) is the energy released when a molecule accepts an electron, which is related to the energy of the LUMO. researchgate.net These parameters are crucial for understanding charge transfer processes in chemical reactions. DFT calculations have been successfully used to determine the IP and EA for various quinazoline derivatives, providing insights into their electron-donating and accepting tendencies. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of a Quinazolinone Derivative (AMQ) researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -1.242 |
| ELUMO | -3.681 |
| Ionization Potential (IP) | Not specified |
| Electron Affinity (EA) | Not specified |
This table is interactive. Click on the headers to sort the data.
Reactivity Indices: Chemical Hardness and Softness
Global reactivity descriptors, such as chemical hardness (η) and softness (σ), are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's stability and reactivity.
Chemical hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. researchgate.netmdpi.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. ias.ac.in Conversely, chemical softness (σ) , which is the reciprocal of hardness, describes the ease with which a molecule's electron cloud can be polarized. researchgate.netresearchgate.net "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. ias.ac.in The principles of hard and soft acids and bases (HSAB) can be rationalized using these concepts, where interactions between species of similar hardness or softness are favored.
DFT calculations allow for the precise determination of these reactivity indices for quinazoline derivatives, aiding in the prediction of their reaction pathways and stability. researchgate.net
Table 2: Calculated Reactivity Indices for a Quinazolinone Derivative (AMQ) researchgate.net
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | Not specified |
| Chemical Softness (σ) | Not specified |
This table is interactive. Click on the headers to sort the data.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. researchgate.net
Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions often correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen. Blue or green areas signify regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
For quinazoline derivatives, MEP analysis can identify the most likely sites for chemical reactions. For example, the nitrogen atoms in the quinazoline ring and the oxygen atom of the carbaldehyde group in 6-bromoquinazoline-4-carbaldehyde would be expected to be regions of negative potential, while the hydrogen atoms and the carbon atom of the carbonyl group would likely show positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. walisongo.ac.id
Molecular Modeling and Simulation Techniques
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior, offering insights into conformational changes, intermolecular interactions, and binding affinities.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. abap.co.in By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed picture of molecular motion and conformational dynamics. nih.govtandfonline.com
In the context of quinazoline derivatives, MD simulations are employed to investigate the stability of ligand-protein complexes, explore conformational landscapes, and analyze the dynamics of intermolecular interactions. benthamdirect.comresearchgate.net For instance, MD simulations can reveal how a quinazoline-based inhibitor binds to its target protein, how the complex fluctuates over time, and which interactions are most persistent. abap.co.intandfonline.com Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein. researchgate.net
Docking Studies: Principles of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). csfarmacie.cz It is a cornerstone of structure-based drug design, enabling the screening of large compound libraries and providing insights into the molecular basis of ligand-receptor recognition. nih.gov
The principle behind docking is to find the binding mode of a ligand that results in the lowest free energy of binding, which corresponds to the most stable complex. nih.gov This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them using a scoring function that approximates the binding affinity.
For this compound and its analogues, docking studies are instrumental in identifying potential biological targets and elucidating the key interactions that govern binding. nih.gov These studies can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the quinazoline scaffold and the amino acid residues of the target protein. nih.govnih.gov For example, the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors, while the bromo substituent and the aromatic rings can engage in hydrophobic and halogen bonding interactions. nih.govrsc.org The insights gained from docking studies are invaluable for optimizing the structure of quinazoline derivatives to enhance their binding affinity and selectivity for a specific target. acs.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies: Analysis of Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govphyschemres.org For quinazoline derivatives, 2D and 3D-QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. frontiersin.orgacs.org
In the realm of 2D-QSAR, a variety of molecular descriptors are calculated to quantify the physicochemical, topological, geometrical, and constitutional properties of the molecules. acs.org These descriptors are then used to build predictive models. For a series of 31 quinazoline derivatives, a 2D-QSAR analysis was conducted to predict their anticancer potential against human lung cancer by inhibiting the epidermal growth factor receptor (EGFR). acs.org The geometries of these derivatives were optimized using density functional theory (DFT) with the B3LYP functional and a 6-31G(p, d) basis set. acs.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. frontiersin.org A 3D-QSAR study on quinazoline analogues targeting EGFR revealed important structural requirements for inhibitory activity. frontiersin.org The CoMFA model, for instance, generated statistically significant results, indicating a strong predictive capability. frontiersin.org Contour maps from these analyses highlight regions where modifications to the molecular structure could enhance or diminish biological activity. For example, a green contour in a CoMFA map might indicate that a bulky substituent is favored in that region for increased activity. frontiersin.org
The table below summarizes key aspects of QSAR studies on quinazoline derivatives.
| QSAR Method | Key Findings | Model Statistics |
| 2D-QSAR | Identified crucial molecular descriptors for anticancer activity against lung cancer. acs.org | Not explicitly detailed in the provided text. |
| 3D-QSAR (CoMFA) | Highlighted the importance of substitutions at specific positions on the quinazoline ring for EGFR inhibition. frontiersin.org | q² = 0.608, ONC = 8, R²ncv = 0.979, SEE = 0.1126, F = 257.401 frontiersin.org |
These computational models serve as a powerful guide for the rational design of novel this compound analogues with potentially improved therapeutic profiles. frontiersin.orgacs.org
Conformational Analysis and Stability Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable spatial arrangements of atoms in a molecule and their relative energies. For quinazoline derivatives, computational methods are employed to understand their preferred conformations, which is crucial for predicting their interaction with biological targets. nih.gov
Molecular docking simulations are a key tool in this area, used to predict the binding orientation and affinity of a ligand to a receptor. nih.govnih.gov In studies involving quinazolinone derivatives, docking simulations have been used to determine their binding modes within the active site of EGFR. nih.gov These simulations often reveal that the most active compounds exhibit stronger binding energies and more favorable interactions with the receptor's active site residues. nih.gov
Molecular dynamics (MD) simulations provide further insight into the stability of the ligand-receptor complex over time. nih.gov For instance, an MD simulation of a potent quinazolinone derivative bound to EGFR demonstrated its stable binding, characterized by low root-mean-square deviation (RMSD) and a consistent pattern of interactions with the active site. nih.gov
The conformational preferences of quinazoline derivatives can also be influenced by the presence of different substituents. For example, the protons of a CH₂ group in certain quinazolinone derivatives can appear as a singlet or as a doublet, triplet, or multiplet in the ¹H NMR spectrum, indicating different degrees of rotational freedom and conformational stability. nih.gov
The following table outlines the computational methods used for conformational analysis and their key findings for quinazoline derivatives.
| Computational Method | Key Findings |
| Molecular Docking | Predicted binding conformations and interactions with the EGFR active site, with more active compounds showing stronger binding energies. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Demonstrated the stability of the ligand-receptor complex over time, with potent analogues showing lower RMSD and more consistent interactions. nih.gov |
| ¹³C NMR Spectroscopy | The chemical shift of the carbonyl group in the quinazoline ring appeared in a narrow range (161.1–161.6 ppm), suggesting a consistent electronic environment. nih.gov |
Computational Prediction of Synthetic Feasibility and Reaction Pathways
Computational chemistry is increasingly being used to predict the feasibility of synthetic routes and to elucidate reaction mechanisms. researchgate.net This approach, often termed "theory-driven organic synthesis," can save significant time and resources by identifying promising reaction pathways and optimal conditions before extensive experimental work is undertaken. researchgate.net
For complex molecules, retrosynthetic analysis software can propose potential synthetic routes by breaking down the target molecule into simpler, commercially available precursors. nih.govarxiv.orgnih.gov These programs utilize databases of known chemical reactions and transformation rules to generate plausible synthetic pathways. frontiersin.orgfrontiersin.org The accuracy of these predictions has been steadily improving with the advent of machine learning and deep learning models. frontiersin.orgnih.gov
Quantum chemical calculations can be employed to analyze reaction mechanisms in detail, including the energies of transition states and intermediates. researchgate.net This allows for the prediction of reaction outcomes and the identification of potential side reactions. For example, the artificial-force-induced reaction (AFIR) method can be used to explore reaction path networks and identify both desired and undesired pathways. researchgate.net
The development of algorithms that can predict the products of a chemical reaction based on the reactants and reagents is another active area of research. nih.gov Some models use a "seq2seq" approach, treating the reaction as a translation from the "language" of reactants to the "language" of products. frontiersin.org The accuracy of these models is continually being benchmarked and improved. nih.govfrontiersin.org
The table below highlights different computational approaches for predicting synthetic feasibility and reaction pathways.
| Computational Approach | Description | Reported Accuracy |
| Rule-based Retrosynthesis | Uses a knowledge base of reaction rules to propose synthetic routes. nih.govfrontiersin.org | Varies depending on the software and the complexity of the target molecule. |
| Reaction Predictor Algorithms | Identifies potential electron sources and sinks to predict reaction mechanisms. nih.govfrontiersin.org | 78.1% for polar reactions, 85.8% for pericyclic reactions, and 77% for radical reactions. nih.govfrontiersin.org |
| Seq2Seq Models | Treats reaction prediction as a translation problem from reactants to products. nih.govfrontiersin.org | Top-1 accuracy can range from 34.1% to over 80%, depending on the model and dataset. nih.govfrontiersin.org |
These computational tools are becoming indispensable for modern synthetic chemistry, enabling the more efficient and targeted synthesis of complex molecules like this compound and its derivatives.
Spectroscopic and Advanced Structural Elucidation Research Methods for 6 Bromoquinazoline 4 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-bromoquinazoline-4-carbaldehyde derivatives in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis for Proton Environments
¹H NMR spectroscopy for this compound derivatives reveals characteristic signals for each proton in the molecule. The aldehyde proton (CHO) is particularly diagnostic, appearing as a singlet in the downfield region, typically around δ 9.90-10.10 ppm, due to the deshielding effect of the carbonyl group. rsc.org
The protons on the quinazoline (B50416) ring system exhibit predictable chemical shifts and coupling patterns. For a 6-bromo substituted quinazoline, one would expect to see distinct signals for H-2, H-5, H-7, and H-8. For example, in related 6-bromo quinazoline derivatives, the H-5 proton often appears as a doublet around δ 8.39 ppm, while the H-7 and H-8 protons show signals consistent with their respective electronic environments and couplings. nih.gov The analysis of related quinoline (B57606) carbaldehydes shows aromatic protons in the δ 7.34-8.23 ppm range. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | ~10.10 | s (singlet) | - |
| H-2 | ~9.30 | s (singlet) | - |
| H-5 | ~8.40 | d (doublet) | ~2.0 |
| H-7 | ~7.85 | dd (doublet of doublets) | ~8.5, 2.0 |
Note: Data is predicted based on analysis of similar structures and derivatives. rsc.orgnih.gov
¹³C NMR Analysis for Carbon Frameworks
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The carbonyl carbon of the aldehyde group is a key marker, resonating significantly downfield, typically in the range of δ 190-192 ppm. rsc.org The carbon atoms of the quinazoline ring appear at distinct chemical shifts influenced by the nitrogen atoms and the bromine substituent. For instance, in derivatives, quinazoline carbons are observed between δ 119 and 161 ppm. nih.gov The carbon atom bearing the bromine (C-6) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~191.5 |
| C-2 | ~153.0 |
| C-4 | ~150.0 |
| C-4a | ~148.0 |
| C-5 | ~130.0 |
| C-6 | ~121.0 |
| C-7 | ~135.0 |
| C-8 | ~129.0 |
Note: Data is predicted based on analysis of similar structures and derivatives. rsc.orgnih.govchemicalbook.com
2D NMR Techniques: COSY, HSQC, NOESY
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled. For a this compound derivative, COSY would show correlations between adjacent protons on the benzene (B151609) portion of the quinazoline ring (e.g., between H-7 and H-8), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, it would link the aldehyde proton signal (~10.1 ppm) to the aldehyde carbon signal (~191 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. In the study of quinazoline derivatives, NOESY spectra can confirm regioselectivity, for instance, by showing a correlation between the protons of a substituent and the nearby protons of the quinazoline ring. researchgate.net
These 2D techniques, often used in combination with other experiments like HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the precise substitution pattern and conformation of quinazoline derivatives. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum would be dominated by a few key absorption bands. The most prominent feature is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde proton is also characteristic, appearing as one or two bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Other significant absorptions include the C=N and C=C stretching vibrations of the quinazoline ring system, which are expected in the 1500-1650 cm⁻¹ range. mdpi.com The C-Br stretching vibration would appear at a much lower frequency, typically in the 500-650 cm⁻¹ region of the spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820, ~2720 | Medium |
| Aldehyde C=O | Stretch | ~1700 | Strong, Sharp |
| Aromatic C=C/C=N | Stretch | ~1650-1500 | Medium to Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
Note: Data is based on typical ranges for these functional groups and data from related compounds. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and provides clues about the structure through analysis of fragmentation patterns. For this compound (C₉H₅BrN₂O), the high-resolution mass spectrum would confirm the elemental composition.
A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak appearing as a pair of signals of almost equal intensity, [M]⁺ and [M+2]⁺.
Common fragmentation pathways for such a molecule would likely involve the initial loss of the formyl radical (•CHO, 29 Da) or a molecule of carbon monoxide (CO, 28 Da), leading to significant fragment ions that can be analyzed to further support the proposed structure. orientjchem.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular ion containing ⁷⁹Br | 235.96 |
| [M+2]⁺ | Molecular ion containing ⁸¹Br | 237.96 |
| [M-CHO]⁺ | Fragment after loss of formyl radical | 207/209 |
Note: m/z values are calculated for the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. If suitable crystals of a this compound derivative can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the planarity of the quinazoline ring system and the orientation of the aldehyde substituent relative to the ring. Furthermore, it would reveal details about the intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom. This information is critical for understanding the solid-state properties of the material. While specific data for the title compound is not available, analysis of related heterocyclic structures shows that X-ray diffraction confirms conformations, such as the boat conformation in tetrazine rings, and provides precise unit cell dimensions. researchgate.net
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique in the characterization of novel synthetic compounds, providing a direct measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a molecule. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For derivatives of this compound, elemental analysis serves as a cornerstone of structural elucidation, complementing spectroscopic data to confirm that the synthesized product possesses the expected atomic composition.
In the synthesis of complex heterocyclic molecules like 6-bromoquinazoline (B49647) derivatives, elemental analysis is performed to ensure that the experimentally determined percentages of C, H, and N are in close agreement with the theoretically calculated values for the proposed chemical structure. A strong correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered evidence of high purity and successful synthesis.
A study on a series of novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives illustrates the application and importance of elemental analysis in this class of compounds. ptfarm.pl For instance, the synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone and its subsequent reaction products involved rigorous purification and characterization, where elemental analysis was a key final check. ptfarm.pl
The data presented in the following table showcases the elemental analysis results for selected 6-bromoquinazoline derivatives. The close match between the calculated and found percentages for carbon, hydrogen, and nitrogen confirms the successful synthesis and high purity of these compounds.
Advanced Functionalization and Derivatization Strategies Utilizing 6 Bromoquinazoline 4 Carbaldehyde As a Synthetic Intermediate
Chemical Transformations of the Carbaldehyde Moiety
The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical reactions. In the context of 6-bromoquinazoline-4-carbaldehyde, the carbaldehyde moiety provides a gateway for the introduction of various nitrogen-containing functionalities and further carbon-carbon bond formations.
The reaction of aldehydes and ketones with primary amines to form imines, also known as Schiff bases, is a fundamental and reversible condensation reaction. masterorganicchemistry.comnih.govlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines from this compound proceeds by the nucleophilic attack of a primary amine on the carbonyl carbon, followed by a series of proton transfer steps and the eventual loss of water to yield the C=N double bond of the imine. libretexts.org
The general reaction for imine formation is as follows:
Reaction of this compound with a primary amine to form an imine.
The rate of imine formation is pH-dependent, with the optimal pH generally being around 5. libretexts.org At lower pH, the amine nucleophile is protonated and no longer nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org These imines are valuable intermediates for the synthesis of various N-heterocycles and can be further reduced to secondary amines. masterorganicchemistry.com
| Reactant | Product | Reaction Type |
| This compound | Imine (Schiff Base) | Condensation |
| Primary Amine |
Similar to the formation of imines, this compound can react with other carbonyl reagents like hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. masterorganicchemistry.comyoutube.comyoutube.com These reactions also proceed through a condensation mechanism involving the elimination of water. nih.gov
Hydrazone formation involves the reaction of the aldehyde with hydrazine or a substituted hydrazine. The resulting hydrazone contains a C=N-N moiety. Oxime formation occurs through the reaction of the aldehyde with hydroxylamine, leading to a product with a C=N-OH group. mdpi.compressbooks.pub Both hydrazones and oximes are often crystalline solids, which can be useful for the purification and characterization of the parent aldehyde. pressbooks.pub
The general reactions are:
Reaction of this compound with hydrazine and hydroxylamine.
| Reagent | Product | Functional Group |
| Hydrazine | Hydrazone | C=N-NH₂ |
| Substituted Hydrazine | Substituted Hydrazone | C=N-NHR |
| Hydroxylamine | Oxime | C=N-OH |
Beyond the formation of imines, hydrazones, and oximes, the aldehyde group of this compound can undergo a variety of other transformations. For instance, derivatization with reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be employed, particularly for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS) to enhance detection and screening of aldehydes. nih.gov While this specific reagent is designed for analytical applications, the underlying principle of forming stable adducts can be applied to synthesize a broader range of derivatives. nih.gov Such derivatization can be achieved under mild conditions and can also be extended to other functional groups by modifying the reaction conditions. nih.gov
Transformations at the Bromine Position (C-6)
The bromine atom at the C-6 position of the quinazoline (B50416) ring is a key handle for introducing molecular diversity through various cross-coupling reactions and nucleophilic substitutions.
The C-Br bond at the 6-position of the quinazoline nucleus is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The Suzuki reaction is widely used to form biaryl compounds and is known for its mild reaction conditions and functional group tolerance. wikipedia.orgorganic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of arylalkynes.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is stereospecific and provides a method for the vinylation of aryl halides. youtube.comlibretexts.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Buchwald-Hartwig amination has largely replaced harsher methods for the synthesis of aryl amines due to its broad substrate scope and mild conditions. wikipedia.orgyoutube.com The selective amination of an aryl bromide in the presence of other reactive sites has been demonstrated in related quinoline (B57606) systems. nih.gov
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki Reaction | Organoboron compound | C-C | Palladium catalyst, Base |
| Sonogashira Reaction | Terminal alkyne | C-C (alkynyl) | Palladium catalyst, Copper(I) co-catalyst, Base |
| Heck Reaction | Alkene | C-C (vinyl) | Palladium catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium catalyst, Base |
The general mechanism for SNAr is a two-step addition-elimination process: libretexts.org
Addition: The nucleophile adds to the aromatic ring at the carbon atom bonded to the bromine, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
Development of Hybrid Scaffolds Incorporating the this compound Framework
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has gained significant traction in drug discovery. rsc.orgnih.gov This approach aims to create hybrid molecules with improved affinity, selectivity, and efficacy, or to develop agents with dual or multiple modes of action. The aldehyde functionality at the 4-position of 6-bromoquinazoline (B49647) makes it an excellent electrophilic partner for a variety of nucleophiles, enabling the construction of diverse hybrid scaffolds.
Another powerful tool for the functionalization of this compound is the Knoevenagel condensation . purechemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, a molecule containing a CH₂ group flanked by two electron-withdrawing groups. vaia.com This reaction leads to the formation of a new carbon-carbon double bond, creating a vinyl-substituted quinazoline derivative. The nature of the active methylene compound can be varied, offering a gateway to a broad spectrum of hybrid structures.
For example, the Knoevenagel condensation of various aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a well-established method for creating electron-deficient alkenes. bas.bg Applying this to this compound would yield derivatives with a substituted vinyl group at the 4-position. These α,β-unsaturated systems are known to be reactive and can participate in further reactions, such as Michael additions, allowing for the attachment of additional pharmacophores.
While specific examples detailing the synthesis of hybrid scaffolds directly from this compound are not extensively reported in the reviewed literature, the established reactivity of the quinazoline-4-carbaldehyde (B1506186) moiety provides a clear blueprint for such endeavors. The following table outlines potential hybrid scaffolds that could be synthesized from this versatile intermediate based on known chemical transformations.
| Hybrid Scaffold Type | Reactant for this compound | Resulting Linkage | Potential Bioactive Moiety to Incorporate |
| Schiff Base Hybrids | Primary Amine (e.g., aminothiazole, sulfonamide) | Imine (-C=N-) | Thiazole, Sulfonamide |
| Vinyl Hybrids | Active Methylene Compound (e.g., malononitrile) | Vinyl (-C=C-) | Cyanoacrylic acid derivatives |
| Hydrazone Hybrids | Hydrazine or Hydrazide derivative | Hydrazone (-C=N-NH-) | 1,3,4-Oxadiazole precursors |
These strategies highlight the immense potential of this compound as a starting point for generating novel and complex molecular architectures with the potential for diverse biological activities. The bromine atom at the 6-position further adds to its utility, as it can be a site for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity.
Principles of Quinazoline Scaffold Modification and Design
The design of new quinazoline-based therapeutic agents is guided by a set of established principles derived from extensive structure-activity relationship (SAR) studies. The quinazoline nucleus offers multiple positions for substitution, and the nature and position of these substituents can have a profound impact on the compound's pharmacological properties.
The quinazoline scaffold is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov Modifications can be made on either of these rings. The substitution pattern on the benzene ring, particularly at positions 5, 6, 7, and 8, is known to influence the molecule's interaction with biological targets. The presence of a halogen, such as the bromine atom in this compound, is a common feature in many bioactive quinazolines. For instance, studies on certain quinazolinone derivatives have shown that the presence of a halogen at the 6-position can enhance anticancer effects. nih.gov
The pyrimidine ring offers key positions for modification at C2 and C4. The aldehyde group at the C4 position of this compound is a prime site for introducing diversity, as discussed in the previous section. The C2 position is also a critical site for substitution. Many potent enzyme inhibitors, such as the EGFR inhibitors gefitinib (B1684475) and erlotinib, feature a substituted aniline (B41778) group at the C4 position and various small substituents at the C2 position.
The general principles for quinazoline scaffold modification can be summarized as follows:
Substitution at C4: This is a key position for modulating activity and selectivity. Introducing various amine-containing moieties, often leading to anilinoquinazolines, has been a highly successful strategy in the development of kinase inhibitors. nih.gov The aldehyde in this compound provides a versatile handle to introduce a wide range of substituents at this position through various chemical transformations.
Substitution at C6 and C7: These positions are often modified to improve pharmacokinetic properties, such as solubility and metabolic stability. Small, electron-donating or electron-withdrawing groups can be introduced to fine-tune the electronic properties of the quinazoline ring system. The bromo group at C6 in the title compound can also act as a handle for further functionalization via cross-coupling reactions. researchgate.net
Substitution at C2: While often unsubstituted in first-generation inhibitors, modifications at the C2 position have been explored to enhance potency and overcome drug resistance. Small alkyl or aryl groups, or even heterocyclic rings, can be introduced at this position.
Molecular Hybridization: As a broader design principle, the quinazoline scaffold can be combined with other known pharmacophores to create hybrid molecules with novel or enhanced biological activities. rsc.orgnih.gov This strategy aims to exploit the synergistic effects of the combined moieties.
The following table summarizes the key positions on the quinazoline scaffold and the general impact of their modification on the design of new derivatives.
| Position on Quinazoline Scaffold | Common Modifications | General Purpose of Modification |
| C4 | Substituted anilines, heterocycles via C-N or C-C bonds | Modulating target binding and selectivity |
| C6 | Halogens, methoxy (B1213986) groups, small alkyl chains | Fine-tuning electronic properties, improving pharmacokinetics |
| C7 | Methoxy groups, solubilizing groups | Enhancing solubility and metabolic stability |
| C2 | Small alkyl/aryl groups, heterocycles | Improving potency, overcoming resistance |
Future Research Trajectories and Methodological Innovations in 6 Bromoquinazoline 4 Carbaldehyde Research
Exploration of Novel Catalytic Systems for Advanced Functionalization
The functionalization of the quinazoline (B50416) core, particularly for complex derivatives starting from scaffolds like 6-bromoquinazoline-4-carbaldehyde, is heavily reliant on the development of innovative catalytic systems. Research is moving beyond traditional methods to explore a variety of metal-based and organocatalytic approaches that offer greater efficiency, selectivity, and functional group tolerance.
Transition metal catalysis remains a cornerstone of quinazoline synthesis, with ongoing efforts to discover more effective and versatile catalysts. mdpi.com For instance, ruthenium-based catalytic systems have been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. acs.org Similarly, nickel(II) catalysts featuring tetraaza macrocyclic ligands have been successfully employed for the one-pot cascade synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and alcohols. acs.org Manganese(I)-pincer complexes are also emerging as effective catalysts for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides. nih.gov Copper-catalyzed cascade reactions provide a general and highly efficient route to quinazoline and quinazolinone derivatives from readily available starting materials. rsc.org These systems, often characterized by their high yields and milder reaction conditions, represent promising avenues for the advanced functionalization of bromo-substituted quinazolines.
Alongside metal catalysts, organocatalysis has gained significant traction as a powerful, metal-free alternative. nih.gov Multi-component reactions (MCRs) catalyzed by simple organic molecules like acetic acid or thiamine (B1217682) hydrochloride (Vitamin B1) allow for the formation of multiple bonds in a single operation, which enhances molecular diversity while reducing waste. nih.gov These methods are particularly attractive for their operational simplicity and ability to tolerate a broad range of functional groups, which is crucial when working with multi-functionalized precursors like this compound. nih.gov
| Catalyst System | Reaction Type | Key Features |
| [Ni(MeTAA)] | Acceptorless Dehydrogenative Coupling | Environmentally benign, one-pot cascade synthesis of quinazolin-4(3H)-ones. acs.org |
| Mn(I)-pincer complex | Acceptorless Dehydrogenative Annulation | Phosphine-free, earth-abundant metal catalyst for quinazoline synthesis from 2-amino-benzylalcohols. nih.gov |
| CuCl/TEMPO | One-pot Tandem Reaction | Practical and convenient strategy for forming 2-functionalized quinazolines from (2-aminophenyl)methanols. nih.gov |
| Water-soluble Palladium catalyst | Multi-component Coupling Reaction | Allows direct use of alcohols in water, avoiding toxic oxidants and organic solvents. toho-u.ac.jp |
| Acetic Acid | Three-component Reaction | Organocatalytic, one-pot approach for facile access to spiro-fused quinazolinones. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
In the context of drug design, ML models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), are used to predict the biological activity of virtual compounds. nih.gov For EGFR inhibitors, a class of drugs where the quinazoline core is prevalent, molecular docking studies and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely used to screen libraries of potential drug candidates. mdpi.com For instance, docking studies have been used to assess the binding affinity of new quinazoline derivatives to the ATP-binding site of EGFR, helping to prioritize the most promising compounds for synthesis and further testing. mdpi.comnih.gov
Generative AI models represent a more advanced application, where algorithms can design entirely new molecules from scratch. chemrxiv.org These models can be trained on vast datasets of known molecules and their properties to generate novel chemical entities that are optimized for specific targets. chemrxiv.org A notable application involved coupling a generative chemistry model with an automated on-chip synthesis platform to produce novel liver X receptor (LXR) agonists, demonstrating a powerful framework for automated drug design. chemrxiv.org Such an approach could be adapted to explore the chemical space around this compound, generating novel derivatives with potentially enhanced or entirely new pharmacological profiles.
Development of Sustainable and Eco-Friendly Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net For a compound like this compound, developing sustainable synthetic pathways is crucial for both laboratory-scale research and potential industrial applications.
One significant advancement is the use of water as a reaction medium. researchgate.net Researchers have developed methods for synthesizing quinazolinone derivatives in water, sometimes without any catalyst, which offers high yields and a simple, environmentally friendly work-up. researchgate.net A research group at Toho University developed a multi-component coupling reaction using a water-soluble palladium catalyst in water, eliminating the need for toxic oxidants and organic solvents. toho-u.ac.jp Another approach involves using 2-methyl tetrahydrofuran (B95107) (2-MeTHF), an eco-friendly alternative to THF, as a solvent in the synthesis of quinazolinone precursors. nih.gov
Photocatalysis using visible light is another promising green methodology. A study demonstrated the efficient synthesis of quinazoline derivatives using curcumin-sensitized titanium dioxide (TiO2) nanoparticles as a photocatalyst. mdpi.com This method achieved a 97% product yield in just 40 minutes under visible light, and the catalyst proved to be reusable over multiple cycles, highlighting its sustainability. mdpi.com These eco-friendly protocols not only reduce hazardous waste but also often lead to simpler, more cost-effective synthetic processes.
| Method | Catalyst/Medium | Key Advantages |
| Visible Light Photocatalysis | Curcumin-sensitized TiO2 | High product yield (97%) in short reaction time (40 min), reusable catalyst, uses visible light. mdpi.com |
| Aqueous Synthesis | Water (as solvent) | Catalyst-free options available, high yield, simple work-up, environmentally friendly. researchgate.net |
| Multi-component Coupling | Water-soluble Palladium catalyst | Avoids toxic oxidants and organic solvents, efficient construction of heteroaromatic rings. toho-u.ac.jp |
| Alternative Solvent Use | 2-Methyltetrahydrofuran (2-MeTHF) | Eco-friendly alternative to traditional solvents like THF. nih.gov |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. For the synthesis and functionalization of this compound, advanced spectroscopic techniques are being employed for in-situ analysis, moving beyond simple final product characterization.
UV-Vis and Fourier-transform infrared (FTIR) spectroscopy have been used to assess the stability and photostability of quinazoline derivatives in solution. nih.gov In one study, UV-Vis spectroscopy was used to monitor the stability of quinazoline solutions over hundreds of hours, while FTIR was employed to evaluate how laser radiation affected the chemical bonds of the molecules, providing crucial data on their degradation pathways. nih.gov
For solid-state reactions, particularly mechanochemistry, in-situ monitoring using synchrotron X-ray diffraction is a powerful emerging technique. nih.gov This method allows for the real-time, quantitative analysis of crystalline and amorphous phases as a reaction proceeds within a ball mill. nih.gov While not yet specifically reported for this compound, this technique could be instrumental in optimizing solvent-free synthetic routes and understanding reaction mechanisms at a fundamental level. These advanced methods provide a dynamic view of chemical transformations, enabling more precise control and optimization of synthetic protocols.
| Spectroscopic Technique | Application | Information Gained |
| UV-Vis Absorption Spectroscopy | Stability and Photostability Studies | Monitors the time stability of quinazoline solutions under various conditions (temperature, light). nih.gov |
| FTIR Spectroscopy | Photostability Assessment | Evaluates the effects of irradiation by identifying changes in chemical bonds and functional groups. nih.gov |
| Synchrotron X-ray Diffraction | In-situ Mechanochemical Monitoring | Provides quantitative, real-time data on phase transformations during solid-state reactions. nih.gov |
| NMR, IR, Mass Spectrometry | Structural Characterization | Confirms the chemical structure and purity of final synthesized quinazoline derivatives. nih.govresearchgate.net |
High-Throughput Synthesis and Screening Methodologies for Library Generation
High-throughput synthesis (HTS) and screening are essential components of modern drug discovery, enabling the rapid generation and evaluation of large libraries of compounds. Starting from a core scaffold like this compound, HTS methodologies can be employed to create a diverse array of derivatives for biological testing.
The development of robust and efficient chemical reactions suitable for automation is key to HTS. "Click chemistry," specifically the Cu(I)-catalyzed cycloaddition between azides and alkynes, is a prime example of a reaction amenable to high-throughput synthesis due to its reliability and simplicity. rsc.org A strategy for the high-throughput synthesis of an azide (B81097) library has been developed, demonstrating the potential for rapidly creating diverse building blocks for subsequent click reactions. rsc.org This approach could be adapted to functionalize the this compound core, generating a large library of triazole-containing quinazolines.
Once a library is synthesized, high-throughput screening is used to identify compounds with desired biological activity. mdpi.com These screens are typically performed in 96- or 384-well microtiter plates, allowing for the simultaneous testing of thousands of compounds against a biological target, such as a specific enzyme or cell line. mdpi.comnih.gov For example, a high-throughput screen of over 4,000 compounds was conducted to identify dual inhibitors of BRD4 and RIPK3, demonstrating the power of this approach in identifying hit compounds for further development. nih.gov By combining high-throughput synthesis of a focused library derived from this compound with targeted screening, researchers can significantly accelerate the process of discovering new lead compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromoquinazoline-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Bromination of quinazoline derivatives typically involves electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) or molecular bromine under controlled conditions. For aldehyde functionalization, oxidation of methyl groups (e.g., using MnO₂ or SeO₂) or formylation via Vilsmeier-Haack reactions may be employed. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting temperature, solvent polarity (e.g., DMF or DCM), and catalyst loading. Characterization intermediates with H/C NMR ensures regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms molecular structure and substitution patterns, with aldehyde protons appearing ~10 ppm. IR spectroscopy identifies C=O stretches (~1700 cm⁻¹) and C-Br bonds (~500-600 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation. Use SHELX suite (SHELXL for refinement) to model hydrogen bonding and halogen interactions. Validate with R-factor (<5%) and residual electron density maps .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
- First Aid : For spills, neutralize with inert adsorbents (e.g., vermiculite). In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical evaluation. Store in airtight containers away from oxidizers .
Q. How can researchers assess the solubility and stability of this compound in various solvents?
- Methodological Answer : Perform solubility screening in polar (e.g., DMSO, MeOH) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH, temperature, and light exposure. Use accelerated degradation conditions (e.g., 40°C/75% RH) to predict shelf-life. FTIR or NMR tracks structural integrity over time .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the aldehyde group in this compound during nucleophilic additions?
- Methodological Answer : Combine experimental and computational approaches:
- Kinetic Studies : Monitor reaction rates with aldehydes and nucleophiles (e.g., amines) via UV-Vis or stopped-flow techniques.
- DFT Calculations : Model transition states and charge distribution (e.g., using Gaussian) to identify electron-deficient sites. Compare with Hammett plots to quantify substituent effects .
Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer :
- Triangulation : Cross-validate NMR/IR with SC-XRD to confirm bond lengths and angles.
- Iterative Refinement : Adjust computational parameters (e.g., basis sets in DFT) to align with experimental results. Use SHELXPRO to reconcile crystallographic discrepancies .
Q. How can researchers design high-throughput screening assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., Schiff bases via aldehyde-amine condensation) and screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Microplate Readers : Quantify IC₅₀ values via dose-response curves. Validate hits with SPR (surface plasmon resonance) for binding affinity .
Q. What methodological frameworks address the environmental impact of this compound in lab waste streams?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
